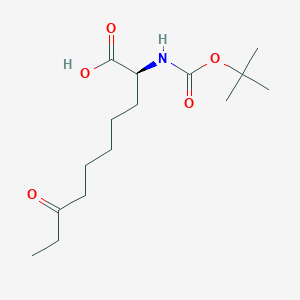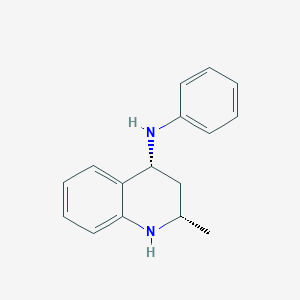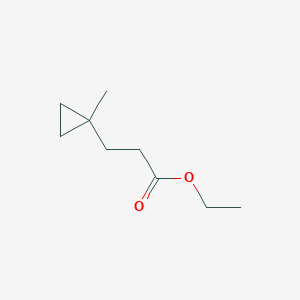
(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate is a compound that belongs to the class of carbamate esters It is characterized by the presence of a carbamic acid esterified with a methyl group and a phenyl group, along with a 5-iodo-pyrazol-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate typically involves the esterification of carbamic acid derivatives with appropriate reagents. One common method is the reaction of phenyl isocyanate with methyl alcohol in the presence of a base to form the methyl ester. The 5-iodo-pyrazol-1-yl moiety can be introduced through a substitution reaction involving pyrazole and iodine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The 5-iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl phenylcarbamate: Similar structure but lacks the 5-iodo-pyrazol-1-yl moiety.
Phenylcarbamic acid methyl ester: Another related compound with similar functional groups.
Uniqueness
(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate is unique due to the presence of the 5-iodo-pyrazol-1-yl group, which imparts distinct chemical and biological properties. This moiety can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H10IN3O2 |
|---|---|
Poids moléculaire |
343.12 g/mol |
Nom IUPAC |
(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C11H10IN3O2/c1-14(9-5-3-2-4-6-9)11(16)17-15-10(12)7-8-13-15/h2-8H,1H3 |
Clé InChI |
OKCMGYKZBLNIQR-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)ON2C(=CC=N2)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Morpholine, 4-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-](/img/structure/B8374546.png)


![3-Iodo-2,10-dimethylpyrimido[1,2-a]benzimidazol-4(10h)-one](/img/structure/B8374562.png)

![Ethyl [2-(4-chlorophenyl)-5-pentyl-1,3-oxazol-4-yl]acetate](/img/structure/B8374577.png)

![methyl 2-ethyl-2H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B8374593.png)
![4-Methoxy-9-aza-tricyclo[6.3.1.0*2,7*]dodeca-2,4,6-triene](/img/structure/B8374596.png)





